molecular formula C18H17NO5 B2368986 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid CAS No. 2248183-32-4

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid

Cat. No.: B2368986
CAS No.: 2248183-32-4
M. Wt: 327.336
InChI Key: LLTVQTCVRBPRME-NSHDSACASA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid is a protected amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as an amine-protecting group, which is stable under a wide range of acidic conditions but can be readily removed under basic conditions, such as with piperidine. This orthogonality allows for the sequential synthesis of complex peptides. The specific modification of the amino acid backbone makes this compound a valuable building block for introducing specific structural or functional properties into synthetic peptides. As with all Fmoc-amino acids, it is crucial for the research and development of novel therapeutic peptides, peptidomimetics, and for studying protein-protein interactions. This product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the product in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQTCVRBPRME-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at C2 through SN2 displacement, converting (R)-2-hydroxypropanoic acid to the (S)-configured product. Key steps include:

  • Activation of Hydroxyl Group : (R)-2-hydroxypropanoic acid is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to form a reactive alkoxyphosphonium intermediate.
  • Nucleophilic Displacement : Fmoc-protected hydroxylamine (Fmoc-NH-OH) attacks the activated carbon, displacing the phosphine oxide leaving group with complete stereochemical inversion.

The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving 68–72% isolated yield after silica gel chromatography. Nuclear Overhauser effect (NOE) NMR studies confirm >99% retention of (S)-configuration when starting from enantiomerically pure (R)-2-hydroxypropanoic acid.

Optimization of Fmoc-Hydroxylamine Precursor

Synthesis of Fmoc-NH-OH requires careful pH control during Fmoc-Cl acylation of hydroxylamine hydrochloride:

  • Protection Step : Hydroxylamine hydrochloride (NH2OH·HCl) is suspended in dichloromethane (DCM) with 2.5 eq. N,N-diisopropylethylamine (DIPEA). Fmoc-Cl (1.1 eq.) is added dropwise at -15°C to minimize N,O-bis-Fmoc byproduct formation.
  • Workup : The reaction is quenched with 1M HCl, extracted into ethyl acetate, and washed with saturated NaHCO3 to remove unreacted hydroxylamine. Rotary evaporation yields Fmoc-NH-OH as a white solid (mp 112–114°C) in 55–60% yield.

Halogen Substitution Approach

Nucleophilic Displacement of 2-Bromopropanoic Acid

Adapting methodologies from aminooxyacetic acid synthesis, this route employs (R)-2-bromopropanoic acid and Fmoc-hydroxylamine sodium salt:

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)/H2O (4:1 v/v)
  • Temperature: 60°C, 12 h
  • Molar Ratio: 1:1.2 (bromopropanoic acid:Fmoc-NH-O-Na+)

Post-reaction, acidification to pH 2.0 precipitates crude product, which is recrystallized from isopropyl alcohol/water (1:5) to yield 63–67% (S)-enantiomer. Chiral HPLC analysis (Chiralpak AD-H column, hexane:IPA:TFA 90:10:0.1) shows 82% ee, necessitating a subsequent enzymatic resolution using porcine liver esterase to achieve >99% ee.

Limitations and Byproduct Formation

Competing elimination generates acrylic acid derivatives (5–8% yield), particularly at temperatures >70°C. Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst suppresses elimination but increases racemization (ee drops to 75–78%).

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Fmoc Protection

Following protocols for Fmoc-N-Me-AA-OH synthesis, 2-chlorotrityl chloride (2-CTC) resin anchors the propanoic acid via its carboxyl group:

  • Coupling : 2.5 eq. (S)-2-aminooxypropanoic acid and 7.5 eq. DIPEA in DCM, 2 h agitation.
  • Capping : Residual chloride sites blocked with methanol (0.5 mL/g resin, 30 min).
  • Fmoc Protection : 3 eq. Fmoc-Osu and 6 eq. DIPEA in DMF, 4 h reaction.

Cleavage with 1% trifluoroacetic acid (TFA) in DCM liberates the product in 89–92% yield (HPLC purity >95%). This method bypasses chiral resolution steps by using pre-resolved (S)-2-aminooxypropanoic acid.

Comparative Efficiency Analysis

Parameter Mitsunobu Halogen Substitution Solid-Phase
Yield (%) 68–72 63–67 89–92
ee (%) >99 82 (>99 after ERE) >99
Purification Steps 2 3 1
Scale-Up Feasibility Moderate Low High

*ERE: Enzymatic Resolution Enhancement

Recrystallization and Industrial-Scale Purification

Adapting aminooxyacetic acid salt recrystallization techniques, the crude product is dissolved in hot (70°C) deionized water (1:8 w/v) and treated with activated charcoal. Filtered solution is cooled to 4°C at 0.5°C/min, yielding colorless needles. Isopropyl alcohol co-solvent (20% v/v) increases recovery to 85–88% while maintaining HPLC purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenylalanine backbone.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield various alcohols and amines .

Scientific Research Applications

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid has numerous applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

    Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is removed by base-catalyzed deprotection, typically using piperidine, allowing the next amino acid to be added to the growing peptide chain .

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity: Aminooxy derivatives show faster oxime formation kinetics compared to hydrazide-based linkers, with applications in antibody-drug conjugates .
  • Synthetic Challenges: The aminooxy group’s sensitivity to oxidation requires specialized handling, unlike stable Fmoc-amino acids (e.g., ).
  • Emerging Derivatives : Fluorinated () and N-methylated () analogs highlight trends toward metabolic stability and protease resistance, areas where the target compound could be optimized.

Biological Activity

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid, commonly referred to as Fmoc-Ser-OH, is a derivative of serine that has gained attention in biochemical research due to its unique structural properties and potential applications in drug design and synthesis. This article explores the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.

  • Chemical Formula : C18H17NO5
  • Molecular Weight : 327.11 g/mol
  • CAS Number : 73724-45-5
  • SMILES Notation : OCC@@HNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O

Synthesis and Derivatives

Fmoc-Ser-OH is synthesized through several methods, including the coupling of Fmoc-protected serine with various acylating agents. The Fmoc group serves as a protective group that facilitates peptide synthesis by preventing unwanted reactions during the coupling process.

The biological activity of Fmoc-Ser-OH primarily revolves around its role as an amino acid building block in peptide synthesis. Its unique structure allows for specific interactions with enzymes and receptors, which can lead to various biological effects:

  • Antimicrobial Activity : Recent studies have shown that derivatives of fluorenyl compounds exhibit antimicrobial properties against certain strains of bacteria and fungi. For instance, compounds synthesized from Fmoc derivatives have demonstrated effectiveness against multidrug-resistant Gram-positive bacteria, although they show limited activity against Gram-negative strains .
  • Anticancer Potential : Some research suggests that Fmoc derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. This effect is hypothesized to be due to the compound's ability to mimic natural substrates in enzymatic reactions, thereby disrupting normal cellular functions.
  • Neuroprotective Effects : There is emerging evidence indicating that certain derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Evaluation

A study conducted on various fluorenyl-hydrazinthiazole derivatives revealed that compounds derived from Fmoc-Ser-OH showed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) lower than 256 μg/mL . This highlights the potential use of these compounds in developing new antimicrobial agents.

Peptide Synthesis Applications

Fmoc-Ser-OH is widely used in solid-phase peptide synthesis (SPPS), where it serves as a key building block for synthesizing biologically active peptides. The stability of the Fmoc group during synthesis allows for the incorporation of multiple amino acids while minimizing side reactions .

Comparative Analysis of Biological Activities

Compound TypeAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
Fmoc-Ser-OH DerivativesModeratePotentialEmerging Evidence
Other Fluorenyl DerivativesVariableLimitedNot Established

Q & A

Q. What are the standard synthetic routes for preparing (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid, and what reagents are critical for maintaining stereochemical integrity?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling with propanoic acid derivatives. Key steps include:

  • Protection : Use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., NaHCO₃ or DIEA) in anhydrous solvents like DMF or dichloromethane .
  • Coupling : Activation of the carboxylic acid using reagents such as HOBt (hydroxybenzotriazole) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to minimize racemization .
  • Deprotection : Piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF for Fmoc removal .
    Critical reagents for stereochemical integrity include chiral auxiliaries, low-temperature conditions (-20°C), and coupling agents that suppress epimerization .

Q. How is the purity and identity of this compound characterized in research settings?

  • HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm or 280 nm to assess purity (>98% typical) .
  • NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .

Q. What are the primary applications of this compound in peptide synthesis?

  • Solid-Phase Peptide Synthesis (SPPS) : Acts as a protected amino acid derivative for introducing specific residues into peptide chains .
  • Orthogonal Deprotection : The Fmoc group is selectively removed under mild basic conditions, enabling sequential peptide elongation .

Advanced Research Questions

Q. What experimental strategies optimize coupling efficiency in automated peptide synthesizers?

  • Pre-activation : Pre-mix the Fmoc-amino acid with HOBt/EDCl for 5–10 minutes before coupling to enhance reactivity .
  • Solvent Optimization : Use DMF or NMP (N-methylpyrrolidone) with 0.1 M HOBt to improve solubility and reduce steric hindrance .
  • Double Coupling : Repeat the coupling step for sterically hindered residues (e.g., bulky side chains) to ensure >95% yield .

Q. How does the steric bulk of the Fmoc group influence reaction kinetics in solution-phase synthesis?

The Fmoc group increases steric hindrance, slowing coupling rates. Kinetic studies using UV monitoring show:

  • Rate Constants : Fmoc-protected derivatives exhibit 2–3x slower coupling rates compared to Boc (tert-butoxycarbonyl) analogs .
  • Mitigation : Use of microwave-assisted synthesis (50–60°C) or elevated reagent concentrations (0.5 M) accelerates reactions .

Q. What analytical methods diagnose and resolve side reactions (e.g., diketopiperazine formation) during synthesis?

  • Diagnosis : LC-MS detects cyclic byproducts (e.g., m/z corresponding to -36 Da loss from dehydration) .
  • Resolution :
    • Reduced Temperature : Conduct couplings at 4°C to suppress cyclization .
    • Backbone Protection : Incorporate pseudoproline dipeptides to minimize diketopiperazine risk .

Q. How does pH affect the stability of the Fmoc group in aqueous environments?

  • Stability Profile :

    pH RangeHalf-Life (Fmoc Deprotection)
    7.0>24 hours
    9.0<30 minutes
  • Mechanism : Base-catalyzed β-elimination of the Fmoc group via piperidine or DBU .

Q. What are the implications of residual Fmoc-protected byproducts in peptide therapeutics?

  • Immunogenicity Risk : Residual Fmoc groups may trigger immune responses; thus, purification via preparative HPLC or dialysis (MWCO 1 kDa) is critical .
  • Analytical Control : Quantify byproducts using RP-HPLC with a calibration curve (LOQ: 0.1% w/w) .

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